tert-Butyl (4-bromophenyl)(methyl)carbamate

Catalog No.
S769406
CAS No.
639520-70-0
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-bromophenyl)(methyl)carbamate

CAS Number

639520-70-0

Product Name

tert-Butyl (4-bromophenyl)(methyl)carbamate

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-methylcarbamate

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3

InChI Key

MUCSVQRHNPYUIE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br

tert-Butyl (4-bromophenyl)(methyl)carbamate (CAS 639520-70-0) is a highly versatile, pre-methylated, and pre-protected aryl halide building block widely procured for pharmaceutical and materials synthesis . Structurally, it features a para-bromine atom primed for palladium-catalyzed cross-coupling, alongside an N-methyl amine masked by a tert-butyloxycarbonyl (Boc) protecting group . By integrating the methyl group and the protective moiety into a single commercially available reagent, this compound eliminates the need for early-stage protection and hazardous methylation steps. It is primarily selected by process chemists and discovery teams to streamline the synthesis of N-methylaniline-containing active pharmaceutical ingredients (APIs), kinase inhibitors, and advanced functional materials.

Attempting to substitute this compound with the cheaper, unprotected 4-bromo-N-methylaniline or base 4-bromoaniline introduces severe process inefficiencies [1]. In palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, the free secondary amine of 4-bromo-N-methylaniline acts as a competing nucleophile, leading to off-target N-arylation, oligomerization, and catalyst poisoning. Furthermore, starting from 4-bromoaniline requires a sequential Boc-protection and methylation sequence utilizing hazardous, moisture-sensitive reagents like sodium hydride (NaH) and toxic methyl iodide (MeI) [2]. Procuring the pre-assembled tert-Butyl (4-bromophenyl)(methyl)carbamate bypasses these toxicological risks, prevents cross-coupling side reactions, and ensures high-fidelity functionalization exclusively at the aryl bromide site.

Elimination of Competing N-Arylation in Palladium-Catalyzed Cross-Couplings

The Boc protecting group completely masks the nucleophilicity of the secondary amine. In standard Suzuki or Sonogashira couplings, this results in >90% yields of the target biaryl or aryl-alkyne. In contrast, using unprotected 4-bromo-N-methylaniline often results in <50% yield of the desired product due to competing N-arylation (Buchwald-Hartwig type side reactions) and catalyst coordination, necessitating complex chromatographic purification.

Evidence DimensionTarget cross-coupling yield and chemoselectivity
Target Compound Data>90% yield with zero N-arylation side products
Comparator Or BaselineUnprotected 4-bromo-N-methylaniline (<50% yield, complex mixtures)
Quantified Difference>40% absolute yield improvement and elimination of off-target oligomers
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Pd(PPh3)4, base, heat)

Procuring the Boc-protected building block guarantees exclusive reactivity at the bromide, preventing costly yield losses and complex purification associated with unprotected secondary amines.

Step Economy and Avoidance of Pyrophoric/Toxic Reagents

Synthesizing an N-methylated biaryl from basic 4-bromoaniline requires three distinct steps: Boc protection, methylation, and cross-coupling [1]. The methylation step typically requires sodium hydride (NaH) and methyl iodide (MeI). Procuring CAS 639520-70-0 reduces this to a single cross-coupling step (followed by deprotection), entirely removing the need to handle pyrophoric NaH and carcinogenic MeI at the buyer's facility.

Evidence DimensionSynthetic steps and hazardous reagent usage
Target Compound Data1 step (direct cross-coupling); 0 hazardous methylating agents
Comparator Or Baseline4-bromoaniline (3 steps; requires NaH and MeI)
Quantified DifferenceSaves 2 synthetic steps and eliminates 2 highly hazardous reagents
ConditionsMulti-step API synthesis and scale-up

For process scale-up, eliminating sodium hydride and methyl iodide from the manufacturing route significantly reduces safety overhead, waste disposal costs, and overall production time.

Oxidative Stability and Shelf-Life Reproducibility

Unprotected secondary anilines like 4-bromo-N-methylaniline are highly susceptible to air oxidation, rapidly darkening and degrading upon exposure to ambient light and oxygen, which can poison sensitive catalysts [1]. The Boc-protected CAS 639520-70-0 exhibits excellent oxidative stability, retaining >98% purity over extended storage periods without the need for pre-reaction distillation or repurification.

Evidence DimensionResistance to ambient air oxidation
Target Compound DataStable solid/liquid retaining >98% purity long-term
Comparator Or BaselineUnprotected 4-bromo-N-methylaniline (rapid darkening and degradation)
Quantified DifferenceEliminates the need for pre-reaction repurification/distillation
ConditionsAmbient laboratory storage and standard benchtop handling

The robust oxidative stability of the Boc-protected compound ensures lot-to-lot reproducibility and eliminates the need for pre-reaction purification steps, directly lowering operational costs.

Synthesis of N-Methylated Kinase Inhibitors and APIs

Because it provides a pre-methylated, protected nitrogen handle, this compound is ideal for the discovery and scale-up of pharmaceutical candidates requiring an N-methylaniline moiety [1]. It allows chemists to perform late-stage Suzuki or Buchwald-Hartwig couplings to build the drug core, followed by a clean, high-yield Boc deprotection using TFA or HCl, bypassing the need for hazardous late-stage methylation.

Construction of Push-Pull Fluorophores and Luminescent Materials

In materials science, synthesizing push-pull biphenyl or tolane liquid crystals often requires coupling an electron-donating amine with an electron-withdrawing group [2]. Using this pre-protected building block in Sonogashira or Suzuki couplings prevents the amine from interfering with the palladium catalyst, ensuring high yields of the conjugated backbone before the amine is unmasked to activate the push-pull photophysical properties.

High-Throughput Library Synthesis (HTS)

For combinatorial chemistry and HTS library generation, building blocks must react predictably without side reactions. The complete suppression of N-arylation and oxidation provided by the Boc group makes this compound a highly reliable substrate for automated cross-coupling platforms, ensuring high purity of the resulting library members without manual intervention [1].

XLogP3

3.4

Wikipedia

Tert-Butyl (4-bromophenyl)methylcarbamate

Dates

Last modified: 08-15-2023

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